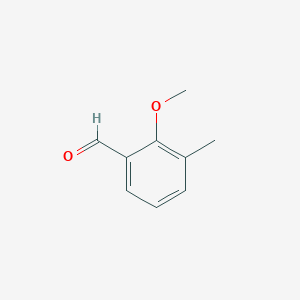

2-Methoxy-3-methylbenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-methoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSQYSFEIBZPHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424455 | |

| Record name | 2-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67639-61-6 | |

| Record name | 2-methoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways to 2-Methoxy-3-methylbenzaldehyde

Formylation Reactions and Derivatization from Precursors

Formylation reactions represent a direct and widely employed strategy for the introduction of an aldehyde group onto an aromatic ring. The Gattermann reaction, for instance, can be used to synthesize substituted benzaldehydes. sci-hub.st This method involves the use of hydrogen cyanide and a Lewis acid catalyst to formylate electron-rich aromatic compounds. sci-hub.st For a precursor like 2-methoxy-3-methyltoluene, the directing effects of the methoxy (B1213986) and methyl groups would influence the position of the incoming formyl group.

Another significant formylation technique is the Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent (typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide) to introduce a formyl group to activated aromatic rings. The reaction of 3-methoxy-2-methyltoluene with the Vilsmeier reagent is a documented method for synthesizing the isomeric 3-methoxy-2-methylbenzaldehyde, highlighting the applicability of this reaction to substituted toluenes.

Furthermore, formylation can be achieved using dichloromethyl methyl ether in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄). mdpi.comresearchgate.net This method has been explored for a variety of electron-rich aromatic rings, including methoxy- and methylbenzenes. mdpi.comresearchgate.net The regioselectivity of this process is often influenced by the coordination between the substituents on the aromatic ring and the metal center of the Lewis acid. mdpi.comresearchgate.net

Derivatization from precursors often involves a multi-step synthesis. A common approach starts with the corresponding benzoic acid. For instance, the synthesis of various ring-substituted methoxy methyl benzaldehydes has been achieved by first converting the corresponding hydroxyl methyl benzoic acids into their methyl esters. These esters are then reduced to the corresponding benzyl (B1604629) alcohols, which are subsequently oxidized to the target benzaldehydes. oup.com

Synthesis through Chemical Transformations of Substituted Aromatic Compounds

The synthesis of this compound can be accomplished through a series of chemical transformations starting from more readily available substituted aromatic compounds. One such pathway involves the selective demethylation or rearrangement of a related compound. For example, heating 2,4-dimethoxy-3-methylbenzaldehyde (B1295677) with beryllium(II) chloride in anhydrous toluene (B28343) can lead to selective demethylation, yielding a hydroxylated intermediate that can be subsequently methylated to the desired product.

Another strategy involves the use of halogenated precursors. For instance, a bromo-substituted benzaldehyde (B42025) can undergo a nucleophilic aromatic substitution reaction. The Ullmann condensation, using a copper catalyst, can facilitate the replacement of a bromine atom with a methoxide (B1231860) group from sodium methoxide. This approach would be applicable if a suitable bromo-precursor to this compound is available.

Isolation from Biological Sources and Microbial Synthesis

This compound has been identified as a natural product. biosynth.com While direct large-scale isolation from natural sources might not always be commercially viable, the identification of its presence in biological systems opens the door for biosynthetic approaches. Microbial synthesis represents a promising alternative to chemical synthesis. Certain microorganisms, particularly fungi, are known to produce a wide array of volatile organic compounds, including various substituted benzaldehydes. For example, some fungi are capable of producing regioisomeric methoxy methyl benzaldehydes. biosynth.com

Recent studies have also highlighted the production of related compounds like 3-methylbenzaldehyde (B113406) by gut microbiome bacteria during the metabolism of certain drugs, such as levodopa. nih.gov This indicates the potential for engineering microbial pathways for the specific production of this compound. Biotransformation, where a precursor molecule is converted into the desired product by microbial cells or their enzymes, is another avenue. For instance, chalcones have been successfully glycosylated and methylated using filamentous fungi, demonstrating the capability of these organisms to perform specific chemical modifications on aromatic structures. researchgate.net

Advanced and Novel Synthetic Approaches

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Modern synthetic organic chemistry heavily relies on palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a powerful tool for constructing complex aromatic structures. chemie-brunschwig.ch In the context of synthesizing this compound, this could involve coupling a suitably substituted boronic acid with a halogenated aromatic aldehyde. The reaction is known for its high functional group tolerance, making it applicable to substrates bearing aldehyde moieties. chemie-brunschwig.chnih.gov

The general mechanism for the Suzuki-Miyaura reaction involves the oxidative addition of the organic halide to a Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. chemie-brunschwig.ch The development of dual metal/photoredox catalyzed cross-coupling reactions has further expanded the scope of these transformations, often allowing for milder reaction conditions. thieme-connect.de

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) + Organic halide/triflate | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base | High functional group tolerance, less toxic boron reagents. chemie-brunschwig.ch |

| Sonogashira Coupling | Terminal alkyne + Aryl/vinyl halide | Pd(0) catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds. thieme-connect.de |

| Heck Reaction | Alkene + Aryl/vinyl halide | Pd(0) catalyst, Base | Forms substituted alkenes, tolerates various functional groups. chemie-brunschwig.ch |

| Negishi Coupling | Organozinc compound + Organic halide | Pd(0) or Ni(0) catalyst | High reactivity and stereoselectivity. chemie-brunschwig.ch |

Selective Oxidation and Rearrangement Reactions

Selective oxidation of a methyl group on an aromatic ring to an aldehyde is a direct synthetic route. The oxidation of 2,3-dimethylanisole (B146749) can be a potential pathway. The use of reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) can selectively oxidize one methyl group in polymethylated arenes. thieme-connect.de Another method involves the use of potassium persulfate and copper(II) sulfate, which has been shown to regioselectively oxidize the 2-methyl group of 2,3-dimethylanisole to yield 2-methoxy-6-methylbenzaldehyde, a constitutional isomer of the target compound. oup.com Achieving the desired regioselectivity for the oxidation of the 3-methyl group would be a key challenge.

Oxidation of a corresponding benzyl alcohol is a common and often high-yielding method for preparing aldehydes. oup.com This two-step approach involves first obtaining the 2-methoxy-3-methylbenzyl alcohol, which can then be oxidized using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) to prevent over-oxidation to the carboxylic acid.

Rearrangement reactions can also be employed. For instance, the Fries rearrangement of an aryl formate, catalyzed by a Lewis acid, can produce a hydroxy-substituted benzaldehyde. thieme-connect.de Subsequent methylation of the hydroxyl group would yield the desired methoxybenzaldehyde.

Table 2: Comparison of Synthetic Methods for Aldehydes

| Method | Starting Material (Example) | Reagents | Advantages | Limitations |

| Vilsmeier-Haack Formylation | Electron-rich arene | DMF, POCl₃ | Direct formylation. | Requires electron-rich substrate. |

| Oxidation of Benzyl Alcohol | Benzyl alcohol | PCC | Mild conditions, avoids over-oxidation. | Requires precursor alcohol. |

| Suzuki-Miyaura Coupling | Halogenated aldehyde + Boronic acid | Pd catalyst, Base | High functional group tolerance, builds complexity. chemie-brunschwig.ch | Multi-step if precursors are not available. |

| Selective Methyl Group Oxidation | Methylarene | Cerium(IV) ammonium nitrate | Direct conversion. thieme-connect.de | Potential for lack of regioselectivity. thieme-connect.de |

Application of Microwave-Assisted Synthesis

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a significant technology in chemical synthesis, offering considerable advantages over conventional heating methods. scielo.org.mxjetir.org This technique utilizes microwave irradiation to heat reactants directly and efficiently, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced product purities by minimizing unwanted side reactions. jetir.orgrjpn.orgclockss.org The application of MAOS is considered an eco-friendly approach, as it often allows for solvent-free reactions, further contributing to the principles of green chemistry. scielo.org.mxmdpi.com

While specific literature on the microwave-assisted synthesis of this compound is not prevalent, the methodology has been successfully applied to a wide array of substituted benzaldehydes, demonstrating its viability for this class of compounds. For instance, the synthesis of Schiff base derivatives has been achieved by reacting various methoxybenzaldehydes (2-methoxy, 3-methoxy, and 4-methoxy) with 4-fluoroaniline (B128567) under microwave irradiation at 900 W, completing the reactions in just 5 minutes. researchgate.net

In another application, the Asinger reaction to produce thiazolines from aldehydes was tested under microwave conditions. mdpi.com The reaction of 2,3-dimethoxy-benzaldehyde with 1-mercaptopropan-2-one yielded 2-(2,3-dimethoxyphenyl)-4-methyl-2,5-dihydrothiazole with a 75% yield under microwave irradiation, an improvement over the 69% yield obtained under conventional room temperature conditions. mdpi.com Similarly, crossed aldol (B89426) condensation reactions to form dibenzylidenecyclohexanone derivatives from substituted benzaldehydes like 4-methoxybenzaldehyde (B44291) have been performed in 2 minutes using microwave heating, achieving yields as high as 100%. ugm.ac.id These examples underscore the efficiency and high yields achievable with microwave assistance for benzaldehyde derivatives.

The following table summarizes findings from various studies on the microwave-assisted synthesis of compounds derived from substituted benzaldehydes.

Green Chemistry Methodologies in Benzaldehyde Synthesis

The development of environmentally benign synthesis methods for benzaldehydes is a key focus in modern chemistry, aligning with the principles of green chemistry to reduce waste and avoid hazardous substances. rjpn.org Traditional synthesis routes often employ toxic reagents and harsh conditions, leading to significant environmental concerns. rjpn.org Consequently, research has shifted towards more sustainable alternatives.

One major area of improvement is the use of safer and more economical oxidants. For example, hydrogen peroxide (H₂O₂) has been used as an environmentally friendly oxidant for the synthesis of benzaldehyde analogs from toluene derivatives. tandfonline.comtandfonline.com This method avoids the high costs and inorganic halide waste associated with oxidants like sodium periodate (B1199274) (NaIO₄). tandfonline.comtandfonline.com Another sustainable approach involves the use of gaseous nitrogen dioxide (NO₂), which quantitatively oxidizes benzylic alcohols to aromatic aldehydes. nih.gov A key advantage of this process is that the gaseous byproducts are converted to nitric acid, resulting in a waste-free procedure. nih.gov

Solvent-free, or neat, reactions represent another cornerstone of green benzaldehyde synthesis. The Knoevenagel condensation, a vital method for carbon-carbon double bond formation, traditionally uses large quantities of pyridine (B92270) as a solvent. tandfonline.com Greener versions of this reaction have been developed that are solvent-free, using environmentally benign catalysts like ammonium salts instead of pyridine and piperidine. tandfonline.com

Catalysis also plays a crucial role in green methodologies. The use of heterogeneous catalysts, such as gold nanoparticles on a solid support, allows for the direct synthesis of benzaldehyde from benzyl alcohol using molecular oxygen (O₂) as the sole oxidant under mild conditions. acs.org This process is highly selective and the catalyst can be recycled, enhancing the sustainability of the method. acs.org

The table below compares different green chemistry approaches for the synthesis of benzaldehydes.

Methodologies for Purification and Isolation of Synthetic Products

The purification and isolation of the final product are critical steps in chemical synthesis to ensure the desired level of purity. For benzaldehyde derivatives, several methodologies can be employed, ranging from traditional techniques like chromatography and crystallization to specific chemical methods that exploit the reactivity of the aldehyde functional group.

Column Chromatography: This is a standard and widely applicable technique for purifying aldehydes from reaction byproducts. researchgate.net The separation is based on the differential adsorption of components in a mixture onto a stationary phase (commonly silica (B1680970) gel). For aldehydes, a low-polarity eluent system, such as a mixture of hexane (B92381) and diethyl ether or ethyl acetate, is often used. researchgate.net This allows the aldehyde to be eluted while more polar impurities, such as corresponding alcohols or carboxylic acids, remain on the column. researchgate.net However, care must be taken as some aldehydes can be sensitive and may decompose on silica gel. researchgate.net

Crystallization: Recrystallization is an effective method for purifying solid aldehyde derivatives. creative-chemistry.org.uk The principle is based on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. creative-chemistry.org.uk An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the cold solvent. creative-chemistry.org.uk The choice of solvent is crucial; for example, 4-(benzyloxy) benzaldehyde has been crystallized from a hexane/water mixture, while other derivatives have been recrystallized from ethanol (B145695) or ethanol/water mixtures. nih.govresearchgate.netorientjchem.org

Bisulfite Extraction: A highly specific method for the purification of aldehydes involves the formation of a bisulfite adduct. rochester.eduresearchgate.net This chemical separation technique relies on the reaction of the aldehyde with a saturated aqueous solution of sodium bisulfite (NaHSO₃). jove.comnih.gov The reaction forms a charged bisulfite adduct, which is typically water-soluble. rochester.edu This allows for the separation of the aldehyde from non-reactive organic impurities via liquid-liquid extraction. rochester.edujove.com The aldehyde can then be recovered from the aqueous layer by reversing the reaction through basification, for instance, with sodium hydroxide. rochester.edu This method is particularly advantageous for removing aldehydes from reaction mixtures and can be applied to both aromatic and aliphatic aldehydes. jove.comnih.gov

Distillation: For liquid aldehydes, distillation can be used for purification, particularly to separate them from non-volatile impurities like tars. google.com For instance, a process using a falling-film evaporator allows for the vaporization of the aromatic aldehyde, separating it from heavy tar components. google.com The aldehyde is then recovered by condensing the vapor phase. google.com

The following table provides a summary of common purification methodologies for synthetic benzaldehydes.

Reactivity, Derivatization, and Reaction Mechanisms

Reactions of the Aldehyde Functional Group

The aldehyde group is the most reactive site for nucleophilic addition and redox reactions. The presence of the electron-donating methoxy (B1213986) and methyl groups on the aromatic ring increases the electron density on the carbonyl carbon, which can modulate its reactivity compared to unsubstituted benzaldehyde (B42025).

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of 2-methoxy-3-methylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-methoxy-3-methylbenzoic acid. An efficient method for this transformation in electron-rich aromatic aldehydes involves the use of an improved basic hydrogen peroxide system. researchgate.net This method is particularly effective for methoxy-substituted benzaldehydes, providing excellent yields under relatively mild conditions. The reaction typically proceeds by adding hydrogen peroxide to a solution of the aldehyde in methanol (B129727) with a base like potassium hydroxide. researchgate.net

| Reactant | Reagents | Product | Typical Conditions |

| This compound | 30% H₂O₂, KOH, Methanol | 2-Methoxy-3-methylbenzoic acid | Stirring at 45°C for 1 hour, followed by acidification. researchgate.net |

Reduction Reactions to Corresponding Alcohols

The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-methoxy-3-methylbenzyl alcohol. This is a fundamental transformation in organic synthesis. A variety of reducing agents can accomplish this, with polymer-supported reagents gaining popularity due to their ease of workup and recyclability. For instance, a polyethylene (B3416737) amine-nano cerium methoxyborohydride reagent has been shown to be effective in the reduction of aldehydes like 2-methoxybenzyl aldehyde to their alcohols at room temperature. tsijournals.com Standard laboratory reducing agents are also highly effective.

| Reducing Agent | Solvent | Product | Notes |

| Polyethylene amine-nano Cerium Methoxyborohydride | Tetrahydrofuran (THF) | 2-Methoxy-3-methylbenzyl alcohol | Demonstrates good chemoselectivity for aldehydes over ketones. tsijournals.com |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol / Ethanol (B145695) | 2-Methoxy-3-methylbenzyl alcohol | A common, mild, and selective reagent for reducing aldehydes. researchgate.net |

Condensation Reactions (e.g., Aldol (B89426) Condensation, Schiff Base Formation)

The carbonyl group of this compound is an excellent electrophile for condensation reactions.

Aldol Condensation: Since this compound lacks α-hydrogens, it cannot self-condense via an aldol reaction. learncbse.inbyjus.com However, it can readily participate as the electrophilic partner in a crossed-aldol (or Claisen-Schmidt) condensation with an enolizable ketone or aldehyde. magritek.comstudy.com In a base-catalyzed reaction with a ketone such as acetone, the ketone forms an enolate which then attacks the carbonyl carbon of this compound. The resulting β-hydroxy carbonyl compound typically dehydrates to form a stable α,β-unsaturated carbonyl product. magritek.com

Schiff Base Formation: this compound reacts with primary amines in a condensation reaction to form imines, commonly known as Schiff bases. byjus.comresearchsolutions.comresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The formation of Schiff bases is a versatile method for creating new C-N bonds and is fundamental in the synthesis of various ligands and biologically active compounds. nih.govresearchgate.net

| Reactant Amine | Reaction Type | Product (Schiff Base) |

| Aniline | Condensation | N-(2-methoxy-3-methylbenzylidene)aniline |

| S-benzyldithiocarbazate | Condensation | Schiff base of 2-methoxybenzaldehyde (B41997) and S-benzyldithiocarbazate researchsolutions.com |

| Primary Aromatic Amines | Condensation | Corresponding N-substituted imines researchgate.net |

Aromatic Ring Functionalization and Cross-Coupling

Functionalization can also occur at the aromatic ring or its substituents, often requiring harsher conditions or specific catalytic systems.

Substitution Reactions on Methoxy and Methyl Groups

Methoxy Group: The methoxy group is generally stable, but the methyl ether can be cleaved to yield a hydroxyl group (a phenol) in a process known as O-demethylation. chem-station.com This transformation requires strong reagents due to the strength of the aryl-O bond. Common reagents for this purpose are strong Lewis acids or Brønsted acids. chem-station.comgoogle.com The mechanism with a Lewis acid like boron tribromide (BBr₃) involves coordination to the ether oxygen, followed by nucleophilic attack of the released bromide ion on the methyl group. chem-station.com

| Reagent | Mechanism Type | Product | Conditions |

| Boron tribromide (BBr₃) | Lewis Acid-mediated | 2-hydroxy-3-methylbenzaldehyde (B1203309) | Low temperature (-78°C to 0°C), followed by aqueous workup. chem-station.com |

| Aluminum chloride (AlCl₃) | Lewis Acid-mediated | 2-hydroxy-3-methylbenzaldehyde | Often requires heating. google.com |

| 47% Hydrobromic acid (HBr) | Brønsted Acid-mediated | 2-hydroxy-3-methylbenzaldehyde | High temperatures (approx. 130°C). chem-station.comresearchgate.net |

Methyl Group: The methyl group on the aromatic ring is typically unreactive. However, it can be functionalized through C-H activation pathways. mdpi.com For example, catalytic oxidation can convert the methyl group into an aldehyde, carboxylic acid, or benzylic halide. Electrocatalytic oxidation has been shown to be an effective method for converting the C-H bond of a methyl group on a substituted toluene (B28343) (p-methoxy toluene) into an aldehyde group, suggesting a potential pathway for the functionalization of the 3-methyl group in this compound. researchgate.net

C(sp³)-C(sp²) and C(sp²)-C(sp²) Cross-Coupling Reactions with Arenes

Modern cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, are powerful tools for forming new carbon-carbon bonds. db-thueringen.de To make this compound a substrate for these reactions, it would first need to be functionalized to introduce a group suitable for coupling, such as a halide (Br, I) or a boronic acid/ester.

For a C(sp²)-C(sp²) coupling, a halogen could be introduced onto one of the open positions of the aromatic ring via electrophilic aromatic substitution. This halogenated derivative could then participate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid to form a biaryl structure. db-thueringen.de

A hypothetical Suzuki-Miyaura coupling is outlined below:

| Substrate 1 | Substrate 2 | Catalyst/Base | Coupling Type | Product |

| 5-Bromo-2-methoxy-3-methylbenzaldehyde | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C(sp²)-C(sp²) | 5-Phenyl-2-methoxy-3-methylbenzaldehyde |

Furthermore, direct C(sp³)-C(sp³) coupling reactions involving the activation of aliphatic C-H bonds are an emerging field. organic-chemistry.org It is conceivable that under specific catalytic conditions, the methyl group could be functionalized and used in C(sp³)-C(sp²) cross-coupling reactions.

Anodic Pyridination and Formation of Pyridinated Derivatives

Currently, there is no specific research available in the scientific literature detailing the anodic pyridination of this compound. Studies on similar phenolic aldehydes, such as 2-hydroxy-3-methoxy-5-methylbenzaldehyde, have shown that anodic oxidation in the presence of pyridine (B92270) can lead to the formation of pyridinated derivatives. rsc.orgrsc.org In those cases, the reaction mechanism is heavily influenced by the presence of the hydroxyl group, which allows for the formation of phenoxonium ion intermediates that facilitate the pyridination process. rsc.org Without the free hydroxyl group, this compound would undergo oxidation through a different pathway, and the resulting reactivity and product formation with pyridine cannot be assumed to be the same. A comprehensive study on the electrochemical behavior of this compound in the presence of pyridine would be required to determine the feasibility and outcomes of this reaction.

Mechanistic Studies of Transformations Involving this compound

Detailed mechanistic studies specifically investigating transformations of this compound are not extensively reported in the available literature. Research on related benzaldehyde derivatives offers insights into potential reaction pathways, but these are not directly applicable.

Investigation of Reaction Intermediates and Transition States

No specific experimental or computational studies investigating the reaction intermediates and transition states for transformations involving this compound have been found. Mechanistic studies on related compounds, such as the hydrolysis of N-acylhydrazones derived from 2-hydroxy-3-methylbenzaldehyde, have identified intermediates like carbinolamines. beilstein-journals.org Furthermore, computational studies on the acid-catalyzed acetalization of 2-methylbenzaldehyde (B42018) have been performed to map the reaction pathway and identify transition states. researchgate.net However, the electronic contribution of the methoxy group at the 2-position in the target compound would significantly influence the stability and structure of any proposed intermediates and transition states, necessitating a dedicated investigation.

Role of Catalysts and Reaction Conditions in Selectivity

There is a lack of specific research on how catalysts and reaction conditions influence the selectivity of reactions starting with this compound. For related compounds, the choice of catalyst is shown to be crucial. For instance, in palladium-catalyzed C-H activation reactions, the use of specific directing groups and ligands can selectively functionalize positions on substrates like 2-methylbenzaldehyde. The nature of the catalyst and reaction conditions can dictate whether processes like acyloxylation occur exclusively. However, without experimental data for this compound, it is not possible to detail how different catalysts or conditions would control reaction selectivity.

Radical-Induced Rearrangements in Pyrolysis Processes

The pyrolysis of this compound and any subsequent radical-induced rearrangements have not been documented in the scientific literature. Pyrolysis of complex organic molecules typically involves high-energy bond cleavage to form radical intermediates, which can then undergo various rearrangements, fragmentations, or additions. Studies on the pyrolysis of other aromatic compounds, like methylanthracenes, show that reactions proceed through free-radical pathways involving demethylation and methyl addition. umich.edu The thermal decomposition of simpler aldehydes also reveals complex reaction pathways involving multiple radical and molecular elimination channels. epa.gov To understand the specific behavior of this compound under pyrolysis conditions, a dedicated study identifying the decomposition products and elucidating the radical chain mechanisms would be necessary.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-Methoxy-3-methylbenzaldehyde is expected to exhibit a series of distinct absorption bands corresponding to the various vibrational modes of its functional groups. A prominent feature would be the strong absorption band associated with the carbonyl (C=O) stretching vibration of the aldehyde group, typically observed in the region of 1680-1705 cm⁻¹ for aromatic aldehydes. The position of this band is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The C-H stretching vibrations of the aromatic ring are anticipated to appear in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the methyl and methoxy (B1213986) groups would be found just below 3000 cm⁻¹. The C-O stretching vibrations of the methoxy group are expected to produce strong bands in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Furthermore, various in-plane and out-of-plane C-H bending vibrations of the benzene ring will give rise to a pattern of absorptions in the fingerprint region (below 1500 cm⁻¹), which is unique to the substitution pattern of the aromatic ring.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2970 | Medium | Asymmetric CH₃ Stretch (Methyl & Methoxy) |

| ~2850 | Medium | Symmetric CH₃ Stretch (Methyl & Methoxy) |

| ~2750, ~2830 | Weak | Aldehydic C-H Stretch (Fermi Resonance) |

| ~1695 | Strong | C=O Stretch (Aldehyde) |

| ~1580, ~1470 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1280 | Strong | Asymmetric C-O-C Stretch (Methoxy) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Methoxy) |

| ~800-900 | Strong | Aromatic C-H Out-of-plane Bend |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FT-IR, FT-Raman spectroscopy provides information on the polarizability of molecular bonds. For this compound, the C=C stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum, typically around 1600 cm⁻¹. The symmetric vibrations, in general, tend to be more intense in Raman spectra. Therefore, the symmetric C-O-C stretching of the methoxy group and the breathing mode of the aromatic ring are also anticipated to be prominent. The C=O stretching vibration, while strong in the IR, will likely show a weaker to medium intensity band in the Raman spectrum.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~2930 | Strong | Symmetric CH₃ Stretch (Methyl & Methoxy) |

| ~1695 | Medium | C=O Stretch (Aldehyde) |

| ~1600 | Very Strong | C=C Aromatic Ring Stretch |

| ~1250 | Medium | Aromatic Ring Breathing Mode |

| ~1040 | Medium | Symmetric C-O-C Stretch (Methoxy) |

| ~800 | Strong | Ring Trigonal Bending |

Detailed Vibrational Mode Assignment and Conformational Analysis

The precise assignment of vibrational modes can be further elucidated through computational methods, such as Density Functional Theory (DFT) calculations. These theoretical approaches can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Conformational analysis of this compound is of particular interest due to the potential for different spatial orientations of the methoxy and aldehyde groups relative to the benzene ring. The molecule likely exists predominantly in a planar conformation to maximize conjugation between the aromatic ring and the aldehyde group. However, steric hindrance between the adjacent methoxy and methyl groups could lead to slight out-of-plane twisting. The orientation of the methoxy group (O-CH₃ bond) relative to the ring can also lead to different conformers (e.g., syn or anti with respect to the aldehyde group). Studies on related molecules like 2-methoxybenzaldehyde (B41997) have shown that the relative orientation of the substituents can influence the vibrational frequencies, particularly in the low-frequency region corresponding to torsional and deformation modes. Detailed analysis of the experimental and calculated spectra can provide evidence for the most stable conformer in the solid state or in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed structural assignment can be made.

Proton NMR (¹H NMR) for Structural Assignment

The ¹H NMR spectrum of this compound will provide a wealth of information about the electronic environment of the different protons. The aldehydic proton is expected to be the most downfield signal, appearing as a singlet around 9.8-10.5 ppm. The aromatic region will display signals for the three protons on the benzene ring. Due to the substitution pattern, these protons will exhibit characteristic splitting patterns (e.g., doublets and triplets) and chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing aldehyde group. The methoxy group protons will appear as a sharp singlet around 3.8-4.0 ppm, while the methyl group protons will also be a singlet, but at a more upfield position, typically around 2.2-2.5 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 | s | 1H | CHO |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.1 | d | 1H | Ar-H |

| ~3.9 | s | 3H | OCH₃ |

| ~2.3 | s | 3H | CH₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal. The carbonyl carbon of the aldehyde group is the most deshielded and will appear significantly downfield, typically in the range of 190-195 ppm. The aromatic carbons will resonate in the region of 110-160 ppm, with the carbon attached to the methoxy group being the most shielded (further upfield) and the carbon attached to the aldehyde group being more deshielded. The methoxy carbon will produce a signal around 55-60 ppm, and the methyl carbon will be the most upfield signal, appearing around 15-20 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~192.0 | C=O (Aldehyde) |

| ~160.0 | C-OCH₃ |

| ~138.0 | C-CH₃ |

| ~135.0 | C-CHO |

| ~130.0 | Ar-C |

| ~125.0 | Ar-C |

| ~115.0 | Ar-C |

| ~56.0 | OCH₃ |

| ~16.0 | CH₃ |

Advanced Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides detailed information about the connectivity and spatial relationships of atoms within a molecule, which is crucial for the unambiguous structural assignment of this compound. wikipedia.org Techniques such as COSY, HSQC, and HMBC are instrumental in mapping the intricate network of proton and carbon atoms.

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be expected to show correlations among the aromatic protons on the benzene ring. Specifically, the proton at position 6 would show a correlation to the proton at position 5, which in turn would couple to the proton at position 4. The aldehyde proton, the methoxy protons, and the methyl protons would not show COSY cross-peaks with the aromatic protons or each other, as they are separated by more than three bonds or are not spin-coupled.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.edu This technique is invaluable for assigning carbon signals based on their known proton chemical shifts. In the HSQC spectrum of this compound, a cross-peak would be observed for each protonated carbon, connecting the ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is particularly powerful for identifying quaternary (non-protonated) carbons and piecing together the molecular skeleton. Key HMBC correlations for this compound would include the aldehyde proton showing correlations to the C1, C2, and C6 carbons, the methoxy protons correlating to the C2 carbon, and the methyl protons correlating to the C2, C3, and C4 carbons. These correlations definitively establish the substitution pattern on the aromatic ring.

Table 1: Predicted 2D NMR Correlations for this compound

| Technique | Correlating Protons | Correlating Carbons | Type of Information |

| COSY | H4 ↔ H5, H5 ↔ H6 | N/A | Identifies adjacent protons on the aromatic ring. |

| HSQC | Aldehyde-H | Aldehyde-C | Confirms direct C-H bonds. |

| Aromatic-H (4,5,6) | Aromatic-C (4,5,6) | ||

| Methoxy-H | Methoxy-C | ||

| Methyl-H | Methyl-C | ||

| HMBC | Aldehyde-H | C1, C2, C6 | Establishes connectivity across the molecule and identifies quaternary carbons. |

| Methoxy-H | C2 | ||

| Methyl-H | C2, C3, C4 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. und.edu In the analysis of this compound, GC is used to separate the compound from any impurities or reaction byproducts. The retention time, the time it takes for the compound to pass through the GC column, is a characteristic property under specific experimental conditions. Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum serves as a molecular fingerprint, allowing for its definitive identification by comparing it to spectral libraries. nih.gov The integration of the GC peak provides a quantitative measure of the compound's purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. uni.lu Unlike the high-energy electron ionization used in GC-MS, ESI typically causes the molecule to become protonated ([M+H]⁺) or form adducts with other cations present in the solvent, such as sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). uni.lu This allows for the precise determination of the molecular mass of this compound (C₉H₁₀O₂), which has a monoisotopic mass of 150.068 Da. uni.lu

Table 2: Predicted ESI-MS Adducts for this compound

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | [C₉H₁₁O₂]⁺ | 151.07536 |

| [M+NH₄]⁺ | [C₉H₁₄NO₂]⁺ | 168.10190 |

| [M+Na]⁺ | [C₉H₁₀O₂Na]⁺ | 173.05730 |

| [M+K]⁺ | [C₉H₁₀O₂K]⁺ | 189.03124 |

Data sourced from PubChem predictions. uni.lu

Analysis of Fragmentation Pathways

Under electron ionization (EI) conditions, this compound undergoes predictable fragmentation, providing valuable structural information. The mass spectrum is characterized by a molecular ion peak (M⁺•) and several key fragment ions. The analysis of these fragments helps to confirm the arrangement of functional groups.

The molecular ion peak for this compound would appear at a mass-to-charge ratio (m/z) of 150. A common initial fragmentation for benzaldehydes is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion at m/z 149 ([M-H]⁺). Another significant fragmentation pathway involves the loss of the entire formyl radical (•CHO), resulting in a fragment at m/z 121. Subsequent losses, such as the cleavage of the methoxy group's methyl radical (•CH₃), can also occur.

Table 3: Proposed Key Mass Fragments of this compound in EI-MS

| m/z | Proposed Fragment | Proposed Formula |

| 150 | Molecular Ion | [C₉H₁₀O₂]⁺• |

| 149 | [M-H]⁺ | [C₉H₉O₂]⁺ |

| 135 | [M-CH₃]⁺ | [C₈H₇O₂]⁺ |

| 121 | [M-CHO]⁺ | [C₈H₉O]⁺ |

| 91 | Tropylium ion (from rearrangement) | [C₇H₇]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound was not found in the searched literature, analysis of closely related compounds, such as the polymorph of 2-methoxybenzaldehyde, provides insight into the expected solid-state conformation. researchgate.net

Such an analysis would reveal precise bond lengths, bond angles, and torsion angles. It would also detail the crystal packing and identify any intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice. For 2-methoxybenzaldehyde, the crystal structure was determined to be in the tetragonal space group P4₃2₁2, with specific unit cell dimensions. researchgate.net Similar data for this compound would provide an unambiguous confirmation of its molecular structure in the solid state.

Table 4: Illustrative Crystallographic Data for an Analog, 2-Methoxybenzaldehyde

| Parameter | Value |

| Chemical Formula | C₈H₈O₂ |

| Crystal System | Tetragonal |

| Space Group | P4₃2₁2 |

| a (Å) | 10.9521(5) |

| c (Å) | 23.3014(17) |

| Volume (ų) | 2795.0(3) |

| Z (molecules/cell) | 16 |

Data for a polymorph of 2-methoxybenzaldehyde. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group.

The conjugated system of the benzene ring substituted with an aldehyde and a methoxy group gives rise to intense π → π* transitions, typically observed at shorter wavelengths. The carbonyl group's non-bonding electrons (n electrons) can also be excited into an anti-bonding π* orbital, resulting in a weaker n → π* transition, which usually appears at longer wavelengths. The position and intensity of the maximum absorbance (λmax) are sensitive to the solvent used and the specific substitution pattern on the ring. For the related compound 2-hydroxy-3-methoxybenzaldehyde, absorption maxima have been recorded, providing a reference for the electronic properties of this class of molecules. nist.gov

Table 5: Expected UV-Vis Absorption Bands for this compound

| Electronic Transition | Chromophore | Expected Wavelength Region |

| π → π | Substituted Benzene Ring | ~200-280 nm |

| n → π | Carbonyl Group (Aldehyde) | ~300-350 nm |

Computational Chemistry and Theoretical Modeling

Analysis of Electronic Properties and Reactivity Descriptors

Beyond structural and vibrational properties, computational chemistry is used to analyze the electronic characteristics that govern a molecule's reactivity. Descriptors derived from these analyses help predict how 2-Methoxy-3-methylbenzaldehyde will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and prone to electronic transitions. nih.gov

For molecules containing a methoxy-substituted phenyl ring, DFT calculations are commonly used to determine the HOMO and LUMO energy levels and visualize their spatial distribution. nih.gov In a molecule like this compound, the HOMO is typically distributed over the electron-rich aromatic ring and the methoxy (B1213986) group, while the LUMO is often localized on the electron-withdrawing carbonyl group and the benzene (B151609) ring. This distribution indicates that the aromatic ring is the likely site for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack.

Table 3: Illustrative HOMO-LUMO Data for a Substituted Benzaldehyde (B42025)

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -6.5 |

| E(LUMO) | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These are typical, illustrative values for a substituted benzaldehyde and not specific calculated values for this compound.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attacks and for understanding intermolecular interactions. researchgate.net

The MESP map is color-coded to indicate different regions of electrostatic potential. Typically:

Red/Yellow: Regions of negative potential, which are electron-rich and susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen.

Blue: Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack. These are usually located around hydrogen atoms or electron-deficient centers.

Green: Regions of neutral or near-zero potential.

For this compound, an MESP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. This makes it a primary site for interactions with electrophiles and hydrogen bond donors. Conversely, the hydrogen atom of the aldehyde group and the aromatic ring hydrogens would exhibit positive potential (blue), while the carbonyl carbon would be an electron-deficient site, though less exposed than the surrounding atoms. Such analysis helps in rationalizing the molecule's interaction with biological receptors or other reactants. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugation, and intramolecular and intermolecular bonding interactions by transforming the calculated wave function into a localized, intuitive Lewis-like structure. nih.gov This analysis provides detailed information on the stabilization energy (E⁽²⁾) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis-type NBO.

While specific NBO analysis for this compound is not extensively detailed in the available literature, data from structurally similar compounds, such as 4-Ethoxy-3-methoxy benzaldehyde, offer valuable insights into the expected interactions. tandfonline.comtandfonline.com The key charge transfer interactions typically observed in such molecules include:

π → π* interactions : These are the most significant stabilizing interactions within the benzene ring, where π-electrons from occupied C-C bonding orbitals delocalize into unoccupied π* antibonding orbitals of adjacent C-C bonds.

LP → π* interactions : The lone pairs on the methoxy oxygen atom (LP O) can delocalize into the antibonding π* orbitals of the aromatic ring, contributing to the resonance stabilization.

LP → σ* interactions : Delocalization can also occur from oxygen lone pairs to sigma antibonding orbitals of adjacent C-C or C-O bonds.

These interactions collectively stabilize the molecular structure by delocalizing electron density, which is a hallmark of aromatic systems.

Table 1: Illustrative NBO Analysis of Major Charge Transfer Interactions in a Substituted Benzaldehyde This table presents typical data for a structurally similar compound, 4-Ethoxy-3-methoxy benzaldehyde, to illustrate the nature of NBO findings. tandfonline.comtandfonline.com

| Donor NBO (i) | Acceptor NBO (j) | E⁽²⁾ (kcal/mol) | Type of Interaction |

| π(C1-C2) | π(C3-C4) | 20.5 | Intramolecular π-conjugation |

| π(C3-C4) | π(C5-C6) | 22.1 | Intramolecular π-conjugation |

| LP(2) O(methoxy) | π(C1-C6) | 5.8 | Lone Pair → π-system delocalization |

| LP(1) O(carbonyl) | σ(C7-H) | 2.3 | Hyperconjugation |

Investigation of Intermolecular Interactions and Hydrogen Bonding

Intermolecular forces play a crucial role in the solid-state structure and physical properties of molecular crystals. For this compound, weak C-H···O hydrogen bonds are the most significant directional interactions governing its crystal packing.

Characterization of C-H···O Hydrogen Bonds

In the crystal structures of many substituted benzaldehydes, the carbonyl oxygen acts as a hydrogen bond acceptor, forming various supramolecular synthons. rsc.org While a specific crystal structure for this compound is not detailed in the surveyed literature, extensive studies on the closely related molecule 2-methoxybenzaldehyde (B41997) provide a clear model for the expected interactions. nih.govresearchgate.net

Computational and crystallographic studies on 2-methoxybenzaldehyde show that the dominant intermolecular interaction is a C-H···O hydrogen bond. Specifically, the aromatic hydrogen at the C3 position acts as the hydrogen bond donor, interacting with the carbonyl oxygen of an adjacent molecule (C(3)-H···O=C). nih.govresearchgate.net This type of weak hydrogen bond, though individually less energetic than classical O-H···O or N-H···O bonds, collectively dictates the formation of stable, ordered molecular assemblies in the solid state. nih.gov

Studies on Dimerization Equilibria

The formation of C-H···O hydrogen bonds often leads to the self-assembly of molecules into dimers or more extended chains. In the case of 2-methoxybenzaldehyde, these interactions result in the formation of centrosymmetric dimers as the primary structural motif. nih.govresearchgate.net The presence of a dimerization equilibrium has also been confirmed in the liquid state through spectroscopic methods, where a characteristic splitting of the carbonyl stretching mode in the infrared spectrum indicates the presence of both monomeric and dimeric species. researchgate.net

The strength of such dimerization can be quantified by its enthalpy of formation (ΔH). For example, a study on 4-phenyl-benzaldehyde, which also forms C-H···O bonded dimers, established a dimerization enthalpy of -8.2 ± 0.5 kJ/mol. rsc.org This value is representative of the energy scale for these weak, yet structurally significant, intermolecular interactions.

Topological Analysis of Electron Density (e.g., QTAIM, RDG)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding. tandfonline.com According to this theory, the presence of a bond critical point (BCP) between two atoms is a necessary condition for a chemical bond. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For closed-shell interactions like hydrogen bonds:

The value of ρ is relatively low (typically < 0.1 atomic units).

The value of the Laplacian of the electron density (∇²ρ) is positive, indicating a depletion of charge at the BCP, which is characteristic of non-covalent interactions.

Reduced Density Gradient (RDG) analysis is another method used to visualize and identify non-covalent interactions. tandfonline.com It plots the RDG against the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, allowing for the characterization of hydrogen bonds, van der Waals interactions, and steric repulsion.

Studies on similar molecules like 4-ethoxy-3-methoxy benzaldehyde have used these methods to confirm the presence and nature of C-H···O intermolecular interactions. tandfonline.com

Table 2: Illustrative QTAIM Parameters for C-H···O Hydrogen Bonds in a Related Benzaldehyde Derivative This table presents typical data for a structurally similar compound to illustrate the nature of QTAIM findings for non-covalent interactions. tandfonline.com

| Interaction | ρ (a.u.) | ∇²ρ (a.u.) | Nature of Interaction |

| C-H···O | 0.015 | +0.048 | Closed-shell (Hydrogen Bond) |

| C-H···π | 0.009 | +0.025 | Closed-shell (van der Waals) |

Calculation of Thermochemical and Kinetic Parameters

Thermochemical parameters are essential for predicting the feasibility and spontaneity of chemical reactions. These values can be determined computationally using methods like Density Functional Theory (DFT).

Reaction Enthalpy, Entropy, and Gibbs Free Energy

The spontaneity of a chemical reaction under constant temperature and pressure is determined by the change in Gibbs Free Energy (ΔG), which is defined by the Gibbs-Helmholtz equation:

ΔG° = ΔH° - TΔS°

Where:

ΔH° is the standard enthalpy change, representing the heat absorbed or released during the reaction. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.

ΔS° is the standard entropy change, representing the change in disorder or randomness of the system.

T is the absolute temperature in Kelvin.

A reaction is considered spontaneous or feasible if ΔG° is negative. chemguide.co.ukopenedmb.ca

While specific, published thermochemical data for reactions involving this compound are scarce, these parameters can be reliably calculated. For a representative reaction, such as the reduction of the aldehyde group to a primary alcohol, one would expect a negative enthalpy change (exothermic) as C=O and H-H bonds are broken and C-O, O-H, and C-H bonds are formed. The entropy change is expected to be negative if the number of moles of gaseous reactants is greater than that of the products.

Table 3: Illustrative Thermochemical Parameters for the Reduction of an Aldehyde The following are hypothetical but realistic values for the reduction of this compound to 2-Methoxy-3-methylbenzyl alcohol to illustrate the interpretation of thermochemical data.

| Parameter | Value | Unit | Implication for Spontaneity |

| ΔH° | -70 | kJ/mol | Favorable (Exothermic) |

| ΔS° | -120 | J/(mol·K) | Unfavorable (Increased Order) |

| T | 298.15 | K | Standard Temperature |

| -TΔS° | +35.8 | kJ/mol | Unfavorable Term |

| ΔG° | -34.2 | kJ/mol | Spontaneous at 298.15 K |

Activation Energy Calculations for Reaction Pathways

Computational chemistry provides valuable insights into the mechanisms of chemical reactions by calculating the energy profiles of reaction pathways. A key parameter in these calculations is the activation energy (Ea), which is the minimum energy required for a reaction to occur. Theoretical modeling, often employing methods like Density Functional Theory (DFT), can map the transition states and intermediates to determine these energy barriers.

Exploration of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational methods are instrumental in predicting the NLO properties of organic molecules by calculating parameters such as polarizability (α) and hyperpolarizability (β and γ). These calculations help in understanding the structure-property relationships and in the rational design of new NLO materials.

Despite the active research in the field of NLO materials, there is a notable absence of specific computational or experimental studies on the nonlinear optical properties of this compound in the current scientific literature. While the NLO properties of various substituted benzaldehydes and other aromatic carbonyl compounds have been investigated to assess the impact of different donor and acceptor groups on the molecular hyperpolarizability, this compound has not been the specific subject of such explorations. Therefore, its potential as an NLO material remains theoretically uncharacterized and would require dedicated future research.

Applications in Organic Synthesis and Advanced Materials

Role as a Building Block for Complex Molecules

2-Methoxy-3-methylbenzaldehyde and its close analogs are instrumental in the multi-step synthesis of a variety of complex organic molecules. The aldehyde group provides a reactive site for nucleophilic addition and condensation reactions, while the methoxy (B1213986) and methyl groups influence the electronic and steric properties of the molecule, guiding the regioselectivity of further reactions.

Precursor in Pharmaceutical and Agrochemical Synthesis

While direct evidence for the use of this compound in the synthesis of commercial pharmaceuticals and agrochemicals is not extensively documented in publicly available literature, the utility of closely related substituted benzaldehydes is well-established, suggesting its potential in these fields. For instance, compounds with similar substitution patterns are recognized as important pharmaceutical intermediates. A notable example is 2-methoxy-4-cyanobenzaldehyde, which has been identified as a crucial intermediate in drug synthesis. google.com The synthetic pathways developed for such analogs highlight the potential of this compound as a precursor for bioactive molecules. The general importance of substituted benzaldehydes in medicinal chemistry underscores the latent potential of this particular compound in the development of new therapeutic agents.

Intermediate in Natural Product Synthesis (e.g., Angucyclines, Benzo[c]phenanthridines)

Substituted benzaldehydes are key starting materials in the total synthesis of complex natural products. A notable example is the use of a structurally related compound, 2-iodo-3-methoxy-5-methylbenzaldehyde, in the synthesis of intermediates for both angucyclines and benzo[c]phenanthridine (B1199836) alkaloids. wits.ac.za Angucyclines are a large family of polyketide antibiotics with significant biological activities, including antibacterial and anticancer properties. nih.gov Benzo[c]phenanthridine alkaloids also exhibit a wide range of pharmacological effects. rsc.org

In a documented synthetic approach, 2-iodo-3-methoxy-5-methylbenzaldehyde undergoes a Suzuki-Miyaura coupling reaction with a naphthalene (B1677914) boronic acid derivative to form a biaryl aldehyde intermediate. wits.ac.za This intermediate is then further elaborated through a series of reactions, including a Corey-Fuchs reaction and a platinum(II)-mediated ring closure, to construct the tetracyclic core of the angucycline, tetrangulol. wits.ac.za The same biaryl aldehyde intermediate, when converted to its O-phenyl oxime and subjected to microwave irradiation, yields a trimethoxy-methylbenzo[c]phenanthridine. wits.ac.za This demonstrates the utility of this substituted benzaldehyde (B42025) scaffold as a divergent precursor for different classes of natural products.

| Starting Material | Key Reaction | Intermediate | Target Natural Product Class |

|---|---|---|---|

| 2-iodo-3-methoxy-5-methylbenzaldehyde | Suzuki-Miyaura Coupling | 3-methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde | Angucyclines (e.g., Tetrangulol) |

| 2-iodo-3-methoxy-5-methylbenzaldehyde | Suzuki-Miyaura Coupling | 3-methoxy-5-methyl-2-(1,4,5-trimethoxynaphthalen-2-yl)benzaldehyde | Benzo[c]phenanthridines |

Synthesis of Ligands and Catalytic Auxiliaries

The aldehyde functionality of this compound allows for its incorporation into larger molecules that can act as ligands for metal catalysts or as catalytic auxiliaries. Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a prominent class of ligands in coordination chemistry. semanticscholar.org While specific applications of this compound in this context are not widely reported, the synthesis of Schiff base ligands from analogous substituted benzaldehydes is a common strategy. For example, Schiff bases derived from 2,3,4-trimethoxy benzaldehyde have been used to prepare cobalt(II) complexes. semanticscholar.org These complexes can exhibit catalytic activity in various organic transformations. The electronic properties of the ligands, influenced by substituents on the benzaldehyde ring, can be fine-tuned to modulate the reactivity and selectivity of the metal center.

Development of Functional Derivatives

The reactivity of the aldehyde group in this compound provides a straightforward entry into a wide array of functional derivatives with potential applications in medicinal chemistry and material science.

Preparation of Schiff Bases for Medicinal Chemistry Applications

Schiff bases derived from substituted benzaldehydes are a well-known class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govgsconlinepress.com The imine or azomethine group (-C=N-) is a key structural feature responsible for their biological effects. researchgate.net

While direct studies on Schiff bases of this compound are limited, research on closely related structures highlights the potential of this compound. For instance, Schiff bases synthesized from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) and their metal complexes have been investigated for their antimicrobial activity against various bacteria and fungi. researchgate.net Similarly, Schiff bases derived from 2-hydroxy and 2-methoxy naphthaldehyde have been studied for their antibacterial and DNA cleavage activities. ijpsr.com The synthesis of these compounds typically involves a simple condensation reaction between the aldehyde and a suitable primary amine. researchgate.net The resulting Schiff bases can be further modified or complexed with metal ions to enhance their therapeutic potential.

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base Application | Reference |

|---|---|---|---|

| 2,3,4-trimethoxy benzaldehyde | Semicarbazide | Antimicrobial metal complexes | semanticscholar.org |

| 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | Various primary amines | Antimicrobial agents | researchgate.net |

| 2-hydroxy/2-methoxy naphthaldehyde | Various primary amines | Antibacterial and DNA cleavage agents | ijpsr.com |

Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. Substituted benzaldehydes and their derivatives are frequently used as scaffolds in such studies. For example, SAR studies on 2-methylbenzaldehyde (B42018) analogues have been conducted to evaluate their acaricidal activity. researchgate.net These studies involve synthesizing a series of related compounds with variations in the substitution pattern on the aromatic ring and assessing their biological efficacy.

In a similar vein, SAR studies on 2-phenoxybenzamide (B1622244) derivatives have been performed to investigate their antiplasmodial activity against P. falciparum. mdpi.comresearchgate.net These studies provide valuable insights into the structural requirements for biological activity. Although specific SAR studies centered on this compound are not extensively reported, the principles demonstrated with analogous structures are directly applicable. By synthesizing a library of analogs with modifications to the methoxy and methyl groups, or by introducing other substituents on the aromatic ring, it would be possible to probe the structural features that govern the biological activity of derivatives of this compound. A study on N-acylhydrazones derived from 2-hydroxy-3-methylbenzaldehyde (B1203309) and its nitro-analogue provides a relevant example of how modifying a substituent (methyl vs. nitro) can influence the properties of the resulting compounds. beilstein-journals.org

Contributions to Catalysis and Reaction Methodology Development

The contributions of this compound to catalysis are predominantly indirect, stemming from its utility as a building block for more complex molecules that possess catalytic activity or can influence catalytic cycles. Its unique substitution pattern, featuring both a methoxy and a methyl group on the aromatic ring, offers steric and electronic properties that can be harnessed in the design of sophisticated molecular architectures for catalysis.

Precursor to Ligands and Complex Molecules:

One of the key applications of this compound in catalysis is its use in the synthesis of ligands for metal-catalyzed reactions. The aldehyde functional group provides a convenient handle for derivatization, allowing for the introduction of chelating moieties that can coordinate with metal centers. For instance, condensation reactions with amines or hydrazines can yield Schiff bases or hydrazones, respectively. These resulting molecules, bearing imine or azomethine groups, are well-known for their ability to form stable complexes with a variety of transition metals.

The methoxy and methyl substituents on the benzaldehyde ring play a crucial role in modulating the properties of the resulting ligands. The methoxy group, being electron-donating, can influence the electron density at the metal center, thereby affecting the catalytic activity and selectivity of the complex. The ortho-methyl group introduces steric hindrance around the coordination site, which can be exploited to control the stereochemistry of a reaction, a critical aspect in asymmetric catalysis.

An illustrative example, though not involving this compound itself, is the synthesis of N-acylhydrazones from substituted salicylaldehydes. This highlights a general strategy where aldehyde precursors are used to create ligands with potential applications in sequestering metal ions or in catalysis.

Role in the Development of Reaction Methodologies:

This compound also serves as a valuable substrate in the exploration and optimization of new catalytic reactions. The reactivity of the aldehyde group, coupled with the electronic and steric influence of the ring substituents, makes it an interesting candidate for studying the scope and limitations of novel synthetic transformations.

For instance, in the field of organocatalysis, the reactivity of benzaldehyde derivatives is known to be highly dependent on the nature of their substituents. Electron-donating groups, such as the methoxy group in this compound, can impact the electrophilicity of the carbonyl carbon, thereby influencing the rate and efficiency of reactions like aldol (B89426) or Mannich additions. By studying the behavior of specifically substituted aldehydes like this compound, chemists can gain deeper insights into reaction mechanisms and develop more robust and selective catalytic systems.

While direct catalytic applications of this compound are not prominently documented, its role as a precursor and a tool for methodological development underscores its indirect but valuable contributions to the advancement of catalysis and synthetic organic chemistry.

Biological and Ecological Research Implications

Investigation of Bioactive Derivatives

The strategic modification of the 2-Methoxy-3-methylbenzaldehyde structure has yielded a variety of analogs with significant biological activities. These investigations are crucial in the fields of drug discovery and pest management.

Studies on Anticancer Activity of Synthesized Analogs

Derivatives of methoxybenzaldehyde have been a focal point in the search for new anticancer agents. One notable derivative, 2-(benzyloxy)-3-methoxybenzaldehyde, which shares a core structural similarity, has demonstrated anti-proliferative effects against HL-60 leukemia cancer cells. To improve upon this moderate cytotoxicity, a range of structural analogues have been synthesized and evaluated. For instance, fusing the benzyloxybenzaldehyde structure with a benzimidazole nucleus has been explored to enhance anticancer activity and specificity. Studies have shown that certain synthesized analogs can induce cell death in leukemic cell lines through mechanisms involving DNA fragmentation and the activation of intrinsic caspase pathways.

Chalcones, which can be synthesized from benzaldehyde (B42025) precursors, represent another important class of derivatives with significant anticancer potential. Research has shown that certain synthetic chalcones can elicit apoptosis in various human cancer cell lines, including breast, lung, and prostate cancer.

Table 1: Anticancer Activity of Selected Benzaldehyde Analogs

| Compound/Derivative Class | Cell Line | Observed Effect |

| 2-(benzyloxy)-3-methoxybenzaldehyde | HL-60 (Leukemia) | Anti-proliferative activity, G2/M phase cell cycle arrest |

| Benzimidazole-fused benzyloxybenzaldehyde | U937 (Leukemic) | Induction of cell death via DNA fragmentation |

| Synthetic Chalcones | MCF-7 (Breast Cancer) | Induction of apoptosis |

Antimicrobial Properties of Derivatives

The search for new antimicrobial agents has led researchers to investigate derivatives of this compound. Studies on related structures, such as chalcones derived from 3-benzyloxy-4-methoxybenzaldehyde, have revealed promising antibacterial activity. These compounds have been tested against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting excellent inhibitory action. The antimicrobial efficacy of these chalcones is often attributed to the α,β-unsaturated keto functional group. Furthermore, research on benzimidazole derivatives, which can be synthesized from benzaldehyde precursors, has shown that substitutions on the phenoxymethylene linker, including methoxy (B1213986) groups, can influence their antibacterial potency nih.gov. Benzaldehyde itself has been shown to modulate the activity of certain antibiotics, reducing the minimum inhibitory concentration of fluoroquinolones against strains of Staphylococcus aureus.

Table 2: Antimicrobial Activity of Selected Benzaldehyde Derivatives

| Derivative Class | Bacterial Species | Activity |

| Chalcones from 3-benzyloxy-4-methoxybenzaldehyde | Gram-positive & Gram-negative | Excellent antibacterial activity |

| Methoxy-substituted benzimidazoles | Various bacteria | Moderate antibacterial potency |

| Benzaldehyde (as a modulator) | Staphylococcus aureus | Potentiates activity of norfloxacin and ciprofloxacin |

Acaricidal and Insecticidal Activity of Analogues

In the realm of ecological and agricultural research, analogues of this compound have been investigated for their potential as pest control agents. Studies have highlighted that 2-methylbenzaldehyde (B42018) possesses significant acaricidal activity against various mite species, including Dermatophagoides pteronyssinus and D. farinae researchgate.net. Importantly, structure-activity relationship studies have revealed that the introduction of methoxy substitutions on the benzaldehyde ring can significantly enhance this acaricidal efficacy researchgate.net. This enhancement is thought to be due to the electron-donating effects of the methoxy group, which may improve the compound's binding affinity to target proteins in the pests researchgate.net. These findings position methoxy-methylbenzaldehyde analogues as promising candidates for the development of new, potentially eco-friendly acaricides and insecticides researchgate.net.

Biochemical Mechanism of Action Studies

Understanding how these bioactive derivatives exert their effects at a molecular level is critical for their development as therapeutic or agricultural agents. Research has begun to uncover the intricate biochemical pathways influenced by these compounds.

Interaction with Cellular Components and Inducement of Oxidative Stress

The anticancer effects of benzaldehyde derivatives are often linked to their ability to interact with critical cellular components and induce oxidative stress. For example, the apoptotic activity of 2-(benzyloxy)-3-methoxybenzaldehyde in cancer cells has been attributed to the disruption of mitochondrial function. The anticancer and apoptosis-inducing effects of benzaldehyde may occur through a mechanism that involves mitochondrial damage. Furthermore, studies on synthetic chalcones have demonstrated their capacity to increase the levels of reactive oxygen species (ROS) within cancer cells. This elevation in ROS can lead to cellular damage and trigger apoptosis through both intrinsic and extrinsic pathways. At a broader level, benzaldehyde has been found to suppress multiple signaling pathways that are typically overactive in cancer cells, including the PI3K/AKT/mTOR and STAT3 pathways.

Role in Enzyme Inhibition (e.g., Carbonic Anhydrase)

A significant area of investigation for the mechanism of action of bioactive compounds is their ability to inhibit specific enzymes. Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological and pathological processes, including tumorigenicity nih.gov. The inhibition of certain CA isoforms, particularly those associated with tumors like CA IX and XII, is a validated strategy in anticancer drug design. Research on various heterocyclic compounds, including those synthesized from substituted 2-hydroxybenzaldehydes, has demonstrated potent and sometimes selective inhibition of these cancer-related CA isoforms nih.gov. For instance, a series of 1,2,3-benzoxathiazine-2,2-dioxides, prepared from corresponding 2-hydroxybenzaldehydes, were found to be nanomolar inhibitors of hCA IX and XII nih.gov. While direct studies on this compound derivatives are emerging, the established activity of structurally similar compounds suggests that its analogues could also function as effective CA inhibitors, representing a promising biochemical mechanism for their potential anticancer effects.

Table 3: Enzyme Inhibition Profile of Structurally Related Compounds

| Compound Class | Target Enzyme | Inhibition (Ki or IC50 values) |

| 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones | human Carbonic Anhydrase I (hCA I) | IC50: 29.74–69.57 µM nih.gov |